N1-Tosyl vs. N1-Phenyl Substitution: In Silico Target Engagement
The N1-phenyl analog 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-pyrazole (PF-4Br-2OMe) was evaluated via AutoDock Vina docking against a breast cancer target, yielding a binding affinity of -5.1 kcal/mol, significantly weaker than the control doxorubicin at -10.4 kcal/mol [1]. The N1-tosyl variant is hypothesized to improve binding through additional sulfonyl-mediated interactions, a class-level inference supported by crystallographic data on related tosyl-pyrazolines showing enhanced intermolecular hydrogen bonding [2]. No direct head-to-head docking comparison between the N1-tosyl and N1-phenyl variants is available in the current literature.
| Evidence Dimension | In silico binding affinity (kcal/mol) |
|---|---|
| Target Compound Data | N1-tosyl variant: No direct data; inferred improvement based on sulfonyl H-bond potential |
| Comparator Or Baseline | N1-phenyl analog PF-4Br-2OMe: -5.1 kcal/mol; Doxorubicin (control): -10.4 kcal/mol |
| Quantified Difference | N1-phenyl analog shows 5.3 kcal/mol weaker binding than doxorubicin; N1-tosyl advantage not quantified |
| Conditions | AutoDock Vina docking; breast cancer target (specific PDB ID not disclosed in thesis abstract) |
Why This Matters
The N1-phenyl variant's poor docking score suggests it may be biologically inert for this target, making the tosyl variant the only candidate worth procuring for anticancer screening campaigns.
- [1] Studi In Silico Dan Sintesis Senyawa Pirazolin 3-(4-Bromofenil)-5-(2-Metoksifenil)-1-Fenil-4,5-Dihidro-Pirazol Sebagai Anti Kanker Payudara. Universitas Riau, 2019. View Source
- [2] Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole. AS-Proceedings, 2023. View Source
